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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzyl alcohol

Cat. No.: B1295448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxy-3-nitrobenzyl alcohol is a versatile organic compound that serves as a valuable

tool in modern organic synthesis.[1][2][3][4] Its unique structure, featuring a photolabile o-

nitrobenzyl moiety and a phenolic hydroxyl group, makes it particularly useful as a photolabile

protecting group for carboxylic acids and as a linker in solid-phase synthesis and for the

development of antibody-drug conjugates (ADCs).[5][6][7] The presence of the nitro group

ortho to the benzylic alcohol facilitates cleavage upon irradiation with UV light, allowing for the

release of the protected molecule under mild and specific conditions. This property is highly

advantageous in the synthesis of complex molecules, particularly in the fields of peptide

synthesis and drug delivery, where traceless removal of protecting groups is crucial.[5][7]
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Property Value Reference

CAS Number 41833-13-0 [1][2][3][4]

Molecular Formula C₇H₇NO₄ [1][2][3]

Molecular Weight 169.13 g/mol [1][2][3]

Appearance Yellow to brown solid [1]

Melting Point 94-98 °C

Solubility

Soluble in polar organic

solvents (e.g., DMF, DMSO,

MeOH)

[1]

Applications in Organic Synthesis
Photolabile Protecting Group for Carboxylic Acids
4-Hydroxy-3-nitrobenzyl alcohol can be used to protect carboxylic acids as photolabile

esters. The ester linkage is stable to a range of chemical conditions, allowing for selective

manipulation of other functional groups within the molecule. The protected carboxylic acid can

be regenerated in high yield by photolysis, typically using UV light in the range of 350-365 nm.

[5]
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Workflow for protection and photocleavage of carboxylic acids.

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid with 4-Hydroxy-3-nitrobenzyl Alcohol (Steglich

Esterification)

This protocol describes a general procedure for the protection of a carboxylic acid using

dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).

Materials:

Carboxylic acid
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4-Hydroxy-3-nitrobenzyl alcohol

Dicyclohexylcarbodiimide (DCC)

4-(Dimethylamino)pyridine (DMAP)

Dichloromethane (DCM), anhydrous

Ethyl acetate (EtOAc)

Hexanes

1 M HCl

Saturated NaHCO₃ solution

Brine

Anhydrous Na₂SO₄

Procedure:

In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and 4-Hydroxy-3-
nitrobenzyl alcohol (1.1 equiv) in anhydrous DCM.

Add DMAP (0.1 equiv) to the solution and stir at room temperature.

Cool the reaction mixture to 0 °C in an ice bath.

Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea

(DCU).

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-hydroxy-3-

nitrobenzyl ester.

Quantitative Data (Representative Yields)

Carboxylic Acid Protection Yield (%)

N-Boc-Alanine 85-95

Benzoic Acid 90-98

Phenylacetic Acid 88-96

Protocol 2: Photocleavage of a 4-Hydroxy-3-nitrobenzyl Ester

This protocol describes a general procedure for the deprotection of a 4-hydroxy-3-nitrobenzyl

ester.

Materials:

4-Hydroxy-3-nitrobenzyl ester

Solvent (e.g., methanol, acetonitrile, or a mixture with water)

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

HPLC system for monitoring

Procedure:

Dissolve the 4-hydroxy-3-nitrobenzyl ester in an appropriate solvent in a quartz or Pyrex

reaction vessel. The concentration should be optimized to ensure efficient light penetration.

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove

dissolved oxygen, which can quench the excited state.
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Irradiate the solution with a UV lamp at a suitable wavelength (typically around 365 nm) at

room temperature.

Monitor the progress of the photocleavage reaction by HPLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

The crude product can be purified by an appropriate method, such as extraction or

chromatography, to isolate the deprotected carboxylic acid.

Quantitative Data (Representative Photocleavage Parameters)

Parameter Value

Wavelength 350-365 nm

Irradiation Time 1-6 hours (dependent on scale and lamp power)

Quantum Yield (Φ)
0.01 - 0.1 (estimated based on similar o-

nitrobenzyl esters)

Cleavage Yield (%) > 90

Linker for Solid-Phase Peptide Synthesis (SPPS)
4-Hydroxy-3-nitrobenzyl alcohol can be attached to a solid support to create a photolabile

linker for Fmoc-based solid-phase peptide synthesis. The C-terminal amino acid is attached to

the linker, and the peptide chain is elongated. The final peptide can be cleaved from the resin

by photolysis, providing a mild alternative to acidic cleavage methods.

SPPS Workflow with Photolabile Linker
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SPPS workflow using a photolabile linker.

Experimental Protocols

Protocol 3: Preparation of 4-Hydroxy-3-nitrobenzyl Alcohol-Functionalized Resin

This protocol describes the attachment of 4-hydroxy-3-nitrobenzyl alcohol to a

chloromethylated polystyrene resin (Merrifield resin).

Materials:

Chloromethylated polystyrene resin (Merrifield resin)

4-Hydroxy-3-nitrobenzyl alcohol

Potassium fluoride (KF)

18-crown-6
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N,N-Dimethylformamide (DMF)

Procedure:

Swell the Merrifield resin in DMF.

In a separate flask, dissolve 4-Hydroxy-3-nitrobenzyl alcohol (2.0 equiv relative to resin

capacity), KF (4.0 equiv), and 18-crown-6 (0.2 equiv) in DMF.

Add the solution to the swollen resin and heat the mixture at 70-80 °C for 24-48 hours with

gentle agitation.

After the reaction is complete, filter the resin and wash it sequentially with DMF, DMF/water,

water, methanol, and DCM.

Dry the resin under vacuum. The loading of the linker can be determined by spectroscopic

methods or by cleaving a known amount of a test amino acid.

Protocol 4: Cleavage of a Peptide from the Photolabile Resin

This protocol describes the photolytic cleavage of a synthesized peptide from the resin.

Materials:

Peptide-functionalized photolabile resin

Cleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM)

UV photoreactor (e.g., with a 365 nm lamp)

Procedure:

Swell the peptide-resin in the cleavage solvent in a quartz reaction vessel.

Irradiate the suspension with UV light (365 nm) for 4-12 hours with gentle agitation.

Monitor the cleavage progress by taking small aliquots of the solution and analyzing by

HPLC.
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Once cleavage is complete, filter the resin and wash it with the cleavage solvent.

Combine the filtrates and concentrate under reduced pressure to obtain the crude peptide.

The crude peptide can be purified by preparative HPLC.

Linker for Antibody-Drug Conjugates (ADCs)
The photolabile nature of the 4-hydroxy-3-nitrobenzyl group makes it an attractive candidate for

linkers in ADCs.[7] The linker can be designed to connect a cytotoxic drug to an antibody. Upon

exposure to light at the tumor site, the linker can be cleaved, releasing the drug in a spatially

and temporally controlled manner. This approach has the potential to improve the therapeutic

window of ADCs by minimizing off-target toxicity.

ADC Linker Strategy

Antibody

Antibody-Drug Conjugate

4-Hydroxy-3-nitrobenzyl
Linker Cytotoxic Drug

Released Drug

Light-induced
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Click to download full resolution via product page

Concept of a photolabile ADC linker.

Note: The synthesis of ADCs is a complex, multi-step process requiring specialized expertise in

bioconjugation chemistry. The following is a conceptual protocol.

Protocol 5: Conceptual Synthesis of an ADC with a 4-Hydroxy-3-nitrobenzyl Linker
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This protocol outlines the general steps for incorporating the linker.

Materials:

Monoclonal antibody (mAb)

4-Hydroxy-3-nitrobenzyl alcohol derivative with a reactive handle (e.g., a maleimide or

NHS ester)

Cytotoxic drug with a compatible functional group

Buffers (e.g., PBS)

Size-exclusion chromatography (SEC) system

Procedure:

Linker-Drug Conjugation: Synthesize the linker-drug conjugate by reacting the 4-hydroxy-3-

nitrobenzyl linker derivative with the cytotoxic drug.

Antibody Modification (optional): If necessary, modify the antibody to introduce reactive sites

for conjugation (e.g., reduction of disulfide bonds to generate free thiols).

Conjugation: React the linker-drug conjugate with the antibody in a suitable buffer. The

reaction conditions (pH, temperature, stoichiometry) will need to be optimized.

Purification: Purify the resulting ADC from unconjugated antibody, linker-drug, and other

impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic

interaction chromatography (HIC).

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity,

and stability.

Conclusion
4-Hydroxy-3-nitrobenzyl alcohol is a valuable reagent in organic synthesis, primarily due to

its utility as a photolabile protecting group. Its application extends from the protection of

carboxylic acids to its use as a cleavable linker in solid-phase peptide synthesis and the
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innovative field of antibody-drug conjugates. The protocols provided herein offer a foundation

for researchers to explore and utilize this versatile molecule in their synthetic endeavors.

Optimization of reaction conditions will be necessary for specific substrates and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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